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molecular formula C7H13ClO2 B1360124 5-Chloropentyl acetate CAS No. 20395-28-2

5-Chloropentyl acetate

Cat. No. B1360124
M. Wt: 164.63 g/mol
InChI Key: ZCYVIAZIVJNAMO-UHFFFAOYSA-N
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Patent
US06140494

Procedure details

5-Chloropentyl acetate (26.5 g, 0.16 mol) was added to a solution of sodium iodide (45 g, 0.30 mol) in dry acetone (200 ml). The resulting pale yellow solution was heated at reflux for 65 h, during which time a white solid separated (sodium chloride). The final mixture was cooled to room temperature and filtered to remove the NaCl, which was washed with acetone and diethyl ether, then dried under vacuum at 50° C. Expected yield of NaCl=9.4 g; isolated yield=9.47 g (100%).
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]Cl)(=[O:3])[CH3:2].[I-:11].[Na+]>CC(C)=O>[C:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][I:11])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
26.5 g
Type
reactant
Smiles
C(C)(=O)OCCCCCCl
Name
Quantity
45 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting pale yellow solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 65 h, during which time a white solid
Duration
65 h
CUSTOM
Type
CUSTOM
Details
separated (sodium chloride)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the NaCl, which
WASH
Type
WASH
Details
was washed with acetone and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C
CUSTOM
Type
CUSTOM
Details
isolated yield=9.47 g (100%)

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OCCCCCI

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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